(2,4,5-Trimethylthiophen-3-yl)boronic acid
Description
Contextualization within Thiophene-Based Organoboron Chemistry
Thiophene-based organoboron compounds are a significant class of reagents in modern organic chemistry. nih.gov The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient boron atom creates molecules with unique electronic and photophysical properties. researchgate.net These characteristics make them valuable building blocks for the synthesis of conjugated materials, which are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgrsc.org
The incorporation of a boronic acid or its ester onto the thiophene scaffold allows for facile integration into larger π-conjugated systems through cross-coupling reactions. researchgate.net The position of the boron moiety and the substitution pattern on the thiophene ring, such as the methyl groups in (2,4,5-trimethylthiophen-3-yl)boronic acid, can be tailored to fine-tune the resulting material's properties. researchgate.net Thiophene-boron systems are also explored for their Lewis acidic character, which can lead to interesting intra- and intermolecular interactions, further expanding their chemical and electronic versatility. researchgate.net
Significance of Arylboronic Acids as Versatile Building Blocks and Catalysts
Arylboronic acids, the broader class to which this compound belongs, are cornerstones of modern organic synthesis. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govmdpi.com This reaction is widely used in the pharmaceutical and materials science industries due to its mild conditions, high tolerance for various functional groups, and the general stability and low toxicity of boronic acids. mdpi.com
Beyond their use as building blocks, arylboronic acids are also emerging as effective catalysts in their own right. They can act as Lewis acids to activate substrates and promote a variety of organic transformations. This catalytic activity is being explored for reactions such as dehydrative C-C and C-O bond formations, expanding the utility of this class of compounds beyond their traditional role in cross-coupling.
The versatility of arylboronic acids stems from their unique chemical properties: they are stable, generally non-toxic, and their reactivity can be readily modulated by altering the substituents on the aromatic ring. mdpi.com This tunability is a key factor in their widespread application in the synthesis of complex molecules.
Research Trajectory and Potential Avenues for this compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests clear potential research avenues based on the established chemistry of related compounds.
The primary application for this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. frontierspecialtychemicals.com The fully substituted thiophene ring offers steric hindrance that could influence reaction kinetics and selectivity. Research in this area would likely involve coupling this compound with various aryl and heteroaryl halides to synthesize novel, sterically hindered biaryl compounds. These products could serve as scaffolds for pharmaceuticals, agrochemicals, or advanced materials. frontierspecialtychemicals.com
Another promising direction is the incorporation of the 2,4,5-trimethylthiophen-3-yl moiety into conjugated polymers for applications in organic electronics. rsc.orgnih.gov The electron-donating nature of the thiophene ring, enhanced by the methyl substituents, combined with the coupling capabilities of the boronic acid group, makes it a candidate for creating materials with tailored electronic and optical properties. researchgate.netbeilstein-journals.orgnih.gov Future studies could focus on the synthesis of such polymers and the characterization of their performance in devices like OLEDs and solar cells.
Table 2: Potential Research Applications of this compound
| Research Area | Potential Application | Rationale |
|---|---|---|
| Cross-Coupling Chemistry | Synthesis of sterically hindered biaryls | The substituted thiophene core can be used to create complex molecular architectures. |
| Materials Science | Development of novel conjugated polymers | The electron-rich trimethylthiophene unit can be incorporated into polymers for organic electronics. beilstein-journals.orgrsc.orgnih.gov |
| Medicinal Chemistry | Scaffolds for drug discovery | Thiophene derivatives are present in numerous biologically active compounds. |
Properties
IUPAC Name |
(2,4,5-trimethylthiophen-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BO2S/c1-4-5(2)11-6(3)7(4)8(9)10/h9-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECYWGUGFQNQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726046 | |
| Record name | (2,4,5-Trimethylthiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204763-24-5 | |
| Record name | (2,4,5-Trimethylthiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2,4,5 Trimethylthiophen 3 Yl Boronic Acid
Cross-Coupling Reaction Pathways
The primary utility of (2,4,5-trimethylthiophen-3-yl)boronic acid in synthesis is derived from its participation in metal-catalyzed cross-coupling reactions. These reactions provide a powerful method for constructing complex molecular architectures from simpler precursors. The thiophene (B33073) moiety, substituted with three electron-donating methyl groups, influences the electronic properties and steric environment of the boronic acid, which in turn affects its reactivity in these catalytic cycles.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com The general catalytic cycle is broadly accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org
| Step | Description |
| 1. Oxidative Addition | A palladium(0) complex reacts with an organic halide (R-X), inserting the palladium into the carbon-halide bond to form a palladium(II) intermediate. youtube.comlibretexts.org |
| 2. Transmetalation | The organic group from the boronic acid (in this case, the 2,4,5-trimethylthiophen-3-yl group) is transferred to the palladium(II) complex, displacing the halide. This step requires a base. libretexts.orgyoutube.com |
| 3. Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.comlibretexts.org |
The Suzuki-Miyaura cycle commences with the oxidative addition phase. A catalytically active Pd(0) species, typically stabilized by ligands, reacts with an organic halide or triflate (R-X). libretexts.org The palladium center is oxidized from Pd(0) to Pd(II) as it inserts into the R-X bond, forming a square planar organopalladium(II) halide complex, [L₂Pd(R)(X)]. libretexts.org The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl, although specialized ligand systems have been developed to activate less reactive chlorides. youtube.com For this step, the configuration of the electrophilic substrate is typically retained. libretexts.org
The final step of the catalytic cycle is reductive elimination . In this phase, the two organic groups attached to the Pd(II) center—the one from the organic halide and the one from the boronic acid—couple to form the final product. youtube.comyoutube.com This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew. libretexts.org This step is often facilitated by the use of bulky, electron-rich ligands which promote the necessary orbital overlap on the metal center. libretexts.org
Transmetalation is a critical, and often rate-limiting, step where the organic moiety is transferred from boron to palladium. Its exact mechanism has been a subject of extensive debate, with two primary pathways proposed: the boronate pathway and the oxo-palladium pathway. researchgate.netberkeley.edunih.gov The prevailing mechanism depends on the specific reaction conditions, including the base and solvent used. researchgate.net
The Boronate Pathway: In this mechanism, the base (e.g., OH⁻, OR⁻) first reacts with the boronic acid, (2,4,5-trimethylthiophen-3-yl)B(OH)₂, to form a more nucleophilic boronate species, [(2,4,5-trimethylthiophen-3-yl)B(OH)₃]⁻. researchgate.netumn.edu This activated boronate then reacts with the organopalladium(II) halide complex, [L₂Pd(R)(X)], to transfer the trimethylthiophen-yl group to the palladium center. nih.gov Computational studies have provided support for this pathway, suggesting it has a lower energy barrier in some systems. umn.edu
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex first. In aqueous conditions, this can lead to the formation of a palladium-hydroxo complex, [L₂Pd(R)(OH)]. berkeley.edunih.gov This complex then reacts directly with the neutral boronic acid. berkeley.edu A systematic study concluded that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction between a palladium hydroxo complex and the neutral boronic acid is the predominant pathway for transmetalation. berkeley.edunih.gov
| Pathway | Activating Step | Reactants in Transmetalation |
| Boronate Pathway | Base activates the boronic acid: R'B(OH)₂ + OH⁻ → [R'B(OH)₃]⁻ | [L₂Pd(R)(X)] + [R'B(OH)₃]⁻ |
| Oxo-Palladium Pathway | Base activates the palladium complex: [L₂Pd(R)(X)] + OH⁻ → [L₂Pd(R)(OH)] | [L₂Pd(R)(OH)] + R'B(OH)₂ |
Ligand Effects: The choice of ligand coordinated to the palladium center is crucial for a successful Suzuki-Miyaura coupling. Ligands stabilize the palladium catalyst, and their electronic and steric properties can profoundly influence the reaction's efficiency and selectivity. libretexts.org Bulky and electron-rich phosphine (B1218219) ligands, such as P(tBu)₃, or N-heterocyclic carbenes (NHCs) are often employed because they facilitate both the oxidative addition and reductive elimination steps. libretexts.org In substrates with multiple halide or triflate groups, the ligand can control the chemoselectivity of the oxidative addition, determining which site reacts preferentially. researchgate.net
Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other cross-coupling transformations.
Chan-Lam Coupling: The Chan-Lam coupling reaction forms carbon-heteroatom bonds, typically C-N or C-O, by coupling an arylboronic acid with an amine or an alcohol. thieme-connect.comwikipedia.org Unlike the Suzuki reaction, this transformation is catalyzed by copper complexes, often Cu(OAc)₂. organic-chemistry.org The reaction can frequently be conducted under mild conditions, open to the air at room temperature. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a Cu(III) intermediate, which undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org this compound could thus be used to synthesize N- and O-arylated thiophenes.
Kumada and Negishi Analogs: While the Suzuki reaction uses organoboron reagents, related cross-coupling reactions use other organometallic partners. The Kumada coupling employs a Grignard reagent (organomagnesium), and the Negishi coupling utilizes an organozinc reagent. These reactions also typically rely on palladium or nickel catalysts. Although specific examples involving this compound are not detailed in the provided results, the corresponding Grignard or organozinc reagents derived from 3-halo-2,4,5-trimethylthiophene could, in principle, participate in analogous C-C bond-forming reactions.
| Reaction | Catalyst | Organometallic Reagent | Bond Formed |
| Suzuki-Miyaura | Palladium (or Nickel) | Organoboron | C-C |
| Chan-Lam | Copper | Organoboron | C-N, C-O, C-S |
| Kumada (Analog) | Palladium or Nickel | Organomagnesium (Grignard) | C-C |
| Negishi (Analog) | Palladium or Nickel | Organozinc | C-C |
Suzuki-Miyaura Coupling: Detailed Catalytic Cycles and Ligand Effects
Non-Cross-Coupling Reactivity and Transformations
The primary non-coupling reaction that affects boronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This is generally an undesired side reaction in cross-coupling protocols as it consumes the boronic acid reagent. wikipedia.org
Protodeboronation is the protonolysis of the C–B bond, converting the boronic acid back to its parent arene—in this case, 2,4,5-trimethylthiophene. wikipedia.org The rate and mechanism of this process are highly dependent on the reaction conditions, particularly the pH of the medium. core.ac.uked.ac.uk
Mechanistic studies on a variety of heteroaromatic boronic acids have revealed several pathways for protodeboronation. core.ac.uked.ac.uk
Acid-Catalyzed Pathway: At low pH, a specific acid-catalyzed mechanism can occur, involving electrophilic substitution of the boron group by a proton. ed.ac.uk
Base-Catalyzed Pathway: Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate anion, [ArB(OH)₃]⁻. wikipedia.org This boronate is generally more susceptible to protolysis, reacting with a proton source like water in what is often the rate-limiting step. wikipedia.orged.ac.uk Studies have shown that for thienylboronic acids, the rate of protodeboronation is often fastest at pH > 10. researchgate.net
Zwitterionic Pathway: For some basic heteroaromatic boronic acids, protodeboronation can proceed rapidly at neutral pH through a zwitterionic intermediate. However, this is more common for nitrogen-containing heterocycles. wikipedia.org
The stability of a given boronic acid is therefore a complex function of pH. Extensive kinetic studies have generated pH-rate profiles for various boronic acids, showing that the rate of decomposition can vary by several orders of magnitude across the pH scale. ed.ac.uk For many arylboronic acids, a rate maximum is observed when the pH is close to the pKa of the boronic acid, a condition where both the neutral acid and the boronate are present in significant concentrations, sometimes leading to autocatalysis. nih.gov The electron-donating methyl groups on the this compound ring would be expected to influence its electronic properties and pKa, thereby affecting its stability profile compared to unsubstituted 2- or 3-thiopheneboronic acid.
Ipso-Hydroxylation and Oxidative Transformations
The ipso-hydroxylation of arylboronic acids represents a crucial transformation, providing a direct route to phenols by converting a carbon-boron bond into a carbon-oxygen bond. This reaction typically proceeds through the use of an oxidant. While the general mechanism for the ipso-hydroxylation of various arylboronic acids is well-documented, proceeding via the formation of a boronate intermediate followed by rearrangement, specific studies detailing the oxidative transformations of this compound are not extensively available in peer-reviewed literature.
Generally, oxidants such as hydrogen peroxide, peroxy acids, or even molecular oxygen can be employed for this transformation. nih.govnih.gov For instance, the use of sodium perborate (B1237305) in water has been reported as an effective, catalyst-free method for the hydroxylation of arylboronic acids, often completing within minutes at room temperature. nih.govresearchgate.netscispace.com Another approach involves an autocatalytic aerobic hydroxylation using Hantzsch esters and pyridines, which avoids the need for external catalysts or light.
A proposed general mechanism for the ipso-hydroxylation involves the attack of a peroxide species on the boron atom to form a tetracoordinate boronate complex. This is followed by the migration of the aryl group (in this case, the 2,4,5-trimethylthiophen-3-yl group) from the boron to the oxygen atom, leading to the formation of a boronate ester. Subsequent hydrolysis of this ester yields the corresponding phenol, 2,4,5-trimethylthiophen-3-ol, and boric acid. researchgate.net
While these general principles are established, the specific reaction kinetics, yields, and the influence of the three methyl groups and the sulfur atom of this compound on its ipso-hydroxylation are not specifically detailed in the available literature. Data on the comparative reactivity of this specific thiophene boronic acid with other arylboronic acids under various oxidative conditions would be necessary for a comprehensive understanding.
Lewis Acidity and Frustrated Lewis Pair Chemistry of Thiophene Boronic Acids
Boronic acids are recognized as Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.govnih.gov This Lewis acidity is fundamental to their reactivity, including their ability to form adducts with Lewis bases. In recent years, the combination of sterically hindered Lewis acids and Lewis bases has led to the development of "Frustrated Lewis Pairs" (FLPs). wikipedia.orglibretexts.org These pairs are unable to form a classical dative bond due to steric hindrance and instead exhibit cooperative reactivity, enabling the activation of small molecules like H₂, CO₂, and others. nih.govlibretexts.orgrsc.org
The Lewis acidity of a boronic acid is influenced by the substituents on the aromatic or heteroaromatic ring. nih.gov In the case of this compound, the electron-donating nature of the three methyl groups and the thiophene ring itself would be expected to modulate the Lewis acidity of the boron center. However, specific experimental or computational studies quantifying the Lewis acidity of this particular compound, for example, through Gutmann-Beckett analysis or fluoride (B91410) ion affinity, are not readily found in the literature.
The potential for this compound to act as the Lewis acidic component in a frustrated Lewis pair is an area of significant interest. Its steric bulk, augmented by the methyl groups at the 2- and 4-positions flanking the boronic acid moiety, could provide the necessary hindrance to prevent classical adduct formation with a bulky Lewis base. While the general principles of FLP chemistry are well-established with various boranes, nih.govwikipedia.orglibretexts.orgrsc.orgnih.gov specific research demonstrating the use of this compound in FLP-mediated transformations has not been reported. Such studies would be required to determine its efficacy in activating small molecules and to compare its reactivity profile with other established Lewis acids used in FLP chemistry.
Role in Organocatalysis and Direct Amidation
Arylboronic acids have emerged as effective organocatalysts for various chemical transformations, most notably the direct amidation of carboxylic acids with amines. mdpi.comorganic-chemistry.org This reaction represents an atom-economical alternative to traditional methods that often require stoichiometric activating agents. The catalytic cycle is generally believed to involve the formation of an acyloxyboronate intermediate from the reaction of the boronic acid with a carboxylic acid, typically with the removal of water. mdpi.comresearchgate.net This intermediate is more susceptible to nucleophilic attack by an amine to form the amide bond and regenerate the boronic acid catalyst.
The efficiency of the boronic acid catalyst can be significantly influenced by its structure. For instance, ortho-substituted phenylboronic acids have shown enhanced catalytic activity. organic-chemistry.org In this context, this compound, with its methyl group at the 2-position (ortho to the boronic acid), could potentially exhibit notable catalytic activity. Furthermore, cooperative catalytic systems, such as the use of boronic acids with additives like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), have been shown to enhance the scope and efficiency of direct amidation reactions. mdpi.com
Despite these promising indications, the application and mechanistic study of this compound as a catalyst for direct amidation have not been specifically detailed in the scientific literature. A comprehensive investigation would involve screening its catalytic performance across a range of carboxylic acid and amine substrates, including sterically hindered and electronically diverse partners. The table below illustrates the type of data that would be generated from such a study, though it is important to note that this is a representative template, as specific experimental results for this compound are not currently available.
| Carboxylic Acid Substrate | Amine Substrate | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Benzoic Acid | Benzylamine | Data not available | Data not available | Data not available |
| Phenylacetic Acid | Aniline | Data not available | Data not available | Data not available |
| 4-Nitrobenzoic Acid | Morpholine | Data not available | Data not available | Data not available |
| Pivalic Acid | Benzylamine | Data not available | Data not available | Data not available |
Such empirical data would be crucial for validating the catalytic efficacy of this compound and for elucidating the electronic and steric effects of the trimethyl-substituted thiophene ring on the catalytic cycle.
Advanced Applications and Derivatization Strategies Utilizing 2,4,5 Trimethylthiophen 3 Yl Boronic Acid
Building Blocks for Advanced Organic Materials and Optoelectronics
The unique electronic characteristics of the trimethylthiophene core, combined with the synthetic versatility of the boronic acid group, position (2,4,5-Trimethylthiophen-3-yl)boronic acid as a key precursor for high-performance organic materials. Its applications span from emissive layers in displays to the structural nodes of highly ordered crystalline frameworks.
Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties, environmental stability, and synthetically tunable band gaps. azom.com The incorporation of this compound into these materials is primarily achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. frontierspecialtychemicals.comnih.gov In this reaction, the boronic acid group couples with an aryl halide to form a new carbon-carbon bond, extending the π-conjugated system of the polymer backbone.
The resulting polymers are integral to devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). globalchemmall.com In OLEDs, these materials can function as the emissive layer, where the recombination of charge carriers leads to light emission. The specific properties of the thiophene (B33073) unit, modified by the electron-donating methyl groups, influence the color and efficiency of the emitted light. azom.comarborpharmchem.com The solubility of these polymers, often enhanced by alkyl substituents, allows for cost-effective solution processing and the fabrication of flexible electronic devices. azom.com The pinacol (B44631) ester of this compound is a common reagent in this field, valued for its stability and utility in materials science synthesis. frontierspecialtychemicals.com
| Material Class | Key Properties | Primary Synthesis Route | Device Applications | Relevant Research Findings |
|---|---|---|---|---|
| Poly(3-alkylthiophenes) (P3ATs) | Good solubility, high charge mobility, environmental stability. azom.com | Suzuki Coupling, Stille Coupling | OFETs, Organic Photovoltaics (OPVs), Sensors. azom.com | Regioregularity (>98.5% head-to-tail) significantly enhances charge mobility. |
| Thiophene-based Copolymers | Tunable band gaps, broad absorption spectra, improved processability. | Suzuki Coupling of dissimilar monomers. | OLEDs, OPVs, Electrochromic Devices. azom.com | Alternating donor-acceptor units can lower the band gap for near-infrared applications. |
| Oligothiophenes | Well-defined structure, high crystallinity, good charge transport. | Microwave-assisted Suzuki Coupling. | Model compounds for studying charge transport, OFETs. | Sexithiophenes (6T) are benchmark materials for organic semiconductors. |
The boronic acid functional group is instrumental in the bottom-up synthesis of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org These materials are constructed from molecular building blocks that self-assemble into highly ordered, porous structures.
Covalent Organic Frameworks (COFs): Thiophene-based boronic acids are particularly effective building blocks for COFs intended for electronic applications. mdpi.comnih.gov The condensation reaction between a boronic acid, such as a derivative of this compound, and a polyol linker (e.g., a catechol derivative) forms stable boronate ester linkages, creating a 2D or 3D covalent network. rsc.orgpnas.org Research has demonstrated the synthesis of COFs from monomers like 2,5-thiophenediboronic acid and thieno[3,2-b]thiophene-2,5-diboronic acid, which form stacked 2D lattices. mdpi.compnas.org These thiophene-based COFs exhibit high surface areas and permanent porosity, making them suitable for applications in gas storage, catalysis, and, importantly, as organized semiconductors where the ordered stacking of the thiophene units facilitates charge transport. pnas.orgnih.gov
Metal-Organic Frameworks (MOFs): While the primary construction of MOFs involves metal ions and carboxylate linkers, boronic acid functionalities can be incorporated using a metal-ligand-fragment coassembly (MLFC) strategy. peeref.comresearchgate.net In this approach, a boronic acid-containing ligand is used alongside a primary structural linker during MOF synthesis. researchgate.net This results in a framework where boronic acid groups are appended into the pores. These functionalized MOFs can be used for the selective recognition and separation of molecules containing cis-diol groups, such as sugars or certain nucleosides. peeref.comnih.gov The integration of a unit like this compound could thus create a MOF with both electronic properties from the thiophene and recognition capabilities from the boronic acid.
| Framework Type | Building Blocks | Linkage Type | Key Features | Potential Applications |
|---|---|---|---|---|
| Thiophene-based COF | 2,5-Thiophenediboronic acid, 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP). nih.govpnas.org | Boronate Ester | Crystalline, porous 2D sheets, potential for charge transfer complex formation. pnas.org | Electronic materials, sensors, gas separation. mdpi.compnas.org |
| Thieno[3,2-b]thiophene COF | Thieno[3,2-b]thiophene-2,5-diboronic acid (H₄TTDB), HHTP. pnas.org | Boronate Ester | High surface area (1810 m²/g), large pore size (3 nm), eclipsed AA stacking. mdpi.compnas.org | Organic conducting polymers, electronic devices. mdpi.compnas.org |
| Boronic Acid-Functionalized MOF | Cr³⁺ or Zr⁴⁺ ions, primary linker (e.g., BTC or TPA), boronic acid co-linker (e.g., 3-CPBA). researchgate.netnih.gov | Metal-Carboxylate & Pendent Boronic Acid | High porosity, chemical stability, specific recognition of cis-diols. peeref.comresearchgate.net | Selective separation, purification, and sensing of biomolecules. researchgate.netnih.gov |
Molecular switches and logic gates are molecules designed to perform logical operations in response to external stimuli. rsc.orgresearchgate.net Boronic acids are excellent functional groups for this purpose due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.gov
The switching mechanism involves the transformation of the boronic acid between its neutral, trigonal planar state and an anionic, tetrahedral boronate ester upon binding with a diol (such as a sugar). This binding event can be designed to alter the molecule's photophysical properties. For a molecule like this compound, the thiophene unit can act as a fluorophore. In the "off" state, the fluorescence might be quenched. Upon addition of a diol (the input), binding occurs, which can disrupt the quenching pathway (e.g., by altering a photoinduced electron transfer process), turning the fluorescence "on" (the output). wikipedia.org This input-output behavior mimics a "YES" logic gate. More complex systems with multiple binding sites or inputs can be designed to perform AND, OR, and other logical operations at the molecular level. researchgate.netwikipedia.org
Contributions to Catalytic Systems and Ligand Design
The boronic acid moiety is not only a synthetic handle for materials but also an active participant in catalysis, either as a precursor to complex ligands or through its intrinsic Lewis acidic character.
Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product preferentially, is crucial in pharmaceutical and fine chemical synthesis. The thiophene ring serves as a rigid and effective scaffold for constructing C₂-symmetric chiral ligands. nih.gov For example, ligands such as bis(oxazolinyl)thiophenes have been synthesized from thiophene-2,5-dicarboxylic acid and used successfully in copper-catalyzed asymmetric Friedel–Crafts alkylations. nih.gov
The boronic acid group of this compound is a highly versatile functional group that can be readily converted into other functionalities needed for ligand synthesis. The carbon-boron bond can be transformed with high stereocontrol into carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. researchgate.net This allows the boronic acid to act as a linchpin, enabling the coupling of the thiophene scaffold to chiral auxiliaries or other coordinating groups (e.g., phosphines, amines) to form novel chiral ligands. umich.eduorganic-chemistry.org These ligands can then be complexed with transition metals like rhodium or palladium to catalyze a wide range of asymmetric reactions, including conjugate additions and cross-coupling reactions involving other boronic acids. nih.govcaltech.eduresearchgate.net
The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid capable of accepting a pair of electrons. This Lewis acidity can be harnessed for catalysis, typically to activate carbonyls or other Lewis basic substrates. While strong Lewis acids like boron trihalides are highly effective, they are often moisture-sensitive. Organoboronic acids represent a class of milder, more stable, and tunable Lewis acid catalysts.
The catalytic activity is influenced by the substituents on the boron atom. In this compound, the electron-rich trimethylthiophene ring acts as an electron-donating group. This would decrease the Lewis acidity of the boron center compared to an arylboronic acid with electron-withdrawing groups (e.g., 3,4,5-trifluorophenylboronic acid). However, this tunable acidity allows for the design of specialized catalytic systems. For instance, boronic acid catalysts are known to facilitate dehydration reactions, such as amide and ester formation, by activating the carbonyl group of a carboxylic acid. The design of novel catalysts based on this principle involves modulating the electronic nature of the aryl group to optimize activity and selectivity for specific transformations. nih.gov
Design and Development of Chemosensors and Molecular Probes (Chemical Recognition Focus)
The boronic acid group is a cornerstone in the design of synthetic receptors, or chemosensors, due to its remarkable ability to form reversible covalent bonds with specific functional groups. rsc.orgnih.gov This capacity for molecular recognition is particularly effective for biologically significant analytes, making boronic acid derivatives, including this compound, prime candidates for the development of targeted sensing systems. rsc.orgacs.org
The fundamental principle of analyte recognition by boronic acids lies in their ability to react reversibly with compounds containing 1,2- or 1,3-diol functionalities to form stable five- or six-membered cyclic boronate esters. nih.govmdpi.comresearchgate.net This interaction is a dynamic covalent bond, stronger than typical non-covalent interactions like hydrogen bonding, which allows for robust recognition in aqueous environments. rsc.org
The binding process is highly dependent on pH. researchgate.netrsc.org The boronic acid (a Lewis acid) exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate form. researchgate.netmdpi.com The tetrahedral form is more reactive towards diols. mdpi.com Binding with a diol increases the Lewis acidity of the boron center, lowering the pKₐ of the boronic acid and favoring the formation of the anionic boronate ester, especially in neutral or alkaline conditions. acs.orgspiedigitallibrary.orgnih.gov The stability of the resulting boronate ester is influenced by several factors, including the pKₐ of the boronic acid, the steric and electronic nature of its substituents, the conformation of the diol (cis-diols on a furanose ring bind more strongly than trans-diols on a pyranose ring), and the pH of the medium. nih.govnih.gov
Table 1: Factors Influencing Boronic Acid-Diol Interaction
| Factor | Principle | Impact on Binding |
|---|---|---|
| pH | Governs the equilibrium between the trigonal boronic acid and the more reactive tetrahedral boronate. researchgate.netrsc.org | Higher pH generally favors complex formation, up to an optimal point. researchgate.net |
| Boronic Acid pKₐ | Electron-withdrawing groups on the aryl ring decrease the pKₐ, increasing the population of the reactive boronate at lower pH. nih.gov | Lower pKₐ often leads to stronger binding at physiological pH. |
| Diol Structure | The spatial arrangement of the hydroxyl groups is critical. Cis-diols in a fixed conformation show high affinity. nih.gov | Fructose (with cis-diols in its furanose form) typically binds more strongly than glucose. |
| Steric Hindrance | Bulky substituents near the boron atom or on the diol can impede the formation of the cyclic ester. | Increased steric hindrance generally reduces binding affinity. |
| Solvent | The reaction is typically performed in aqueous or protic media. rsc.orgacs.org | The aqueous environment facilitates the reversible covalent bonding. |
Building upon the basic diol-binding principle, chemosensors can be engineered for enhanced selectivity toward specific saccharides. nih.gov A key strategy involves multivalency, where multiple boronic acid recognition sites are incorporated into a single sensor molecule. rsc.org This approach mimics the function of natural lectins, which achieve high affinity and selectivity through multiple binding points. rsc.org
For instance, the design of diboronic acid receptors, where two boronic acid groups are held in a specific spatial orientation by a molecular scaffold, has been a successful strategy for selectively targeting glucose. rsc.org The precise distance and orientation between the two boron centers are tailored to match the spacing of the diol pairs on the glucose molecule, leading to a cooperative binding event that is significantly stronger and more selective than that of a monoboronic acid. nih.govresearchgate.net By modulating the linker's rigidity and length between the boronic acid units, the sensor's affinity can be fine-tuned for different saccharides or other polyols. rsc.org
To create a functional sensor, the analyte binding event must be converted into a measurable output signal. This is achieved by coupling the boronic acid receptor to a reporter molecule, such as a fluorophore or a chromophore. rsc.orgacs.org
Fluorescent Platforms: A common mechanism used in fluorescent boronic acid sensors is Photoinduced Electron Transfer (PET). spiedigitallibrary.orgnih.gov In a typical PET sensor, the boronic acid is positioned near a fluorophore that also has a tertiary amine group. rsc.org
In the absence of the analyte (e.g., a saccharide): The lone pair of electrons on the nitrogen atom can quench the fluorescence of the nearby fluorophore through PET. acs.orgnih.gov
Upon binding of a saccharide: The diol interaction increases the Lewis acidity of the boron center. spiedigitallibrary.org This enhancement promotes a dative interaction between the boron and the nearby nitrogen atom. The nitrogen's lone pair becomes engaged in this B-N bond, suppressing the PET process and causing a significant increase in fluorescence intensity ("turn-on" signal). acs.orgspiedigitallibrary.orgnih.gov
Colorimetric Platforms: Colorimetric sensors provide a visual readout, often a distinct color change, upon analyte binding. nih.gov One approach involves using boronic acid-substituted azobenzene (B91143) dyes. nih.govresearchgate.net The interaction with a saccharide can disrupt the electronic structure of the azo dye system, for example, by altering the isomerization state or by cleaving an intramolecular B-N dative bond that influences the dye's conjugation, leading to a visible shift in its absorption spectrum. nih.govresearchgate.net Another method is the indicator displacement assay, where a colored indicator dye is pre-bound to the boronic acid receptor; the addition of a higher-affinity analyte like a sugar displaces the dye, resulting in a color change. acs.org
Table 2: Signaling Mechanisms in Boronic Acid-Based Sensors
| Platform | Mechanism | Principle | Signal Output |
|---|---|---|---|
| Fluorescence | Photoinduced Electron Transfer (PET) | Analyte binding modulates the ability of a nearby amine to quench the fluorophore via electron transfer. spiedigitallibrary.orgnih.gov | Fluorescence "turn-on" or "turn-off". |
| Fluorescence | Förster Resonance Energy Transfer (FRET) | Analyte binding changes the distance or orientation between two different fluorophores (a donor and an acceptor). nih.gov | Change in the ratio of donor/acceptor emission. |
| Colorimetric | Conjugation Modulation | Analyte binding alters the π-electron system of a chromophore (e.g., an azobenzene dye), changing its color. nih.govresearchgate.net | Visible color change. |
| Colorimetric | Indicator Displacement Assay (IDA) | A high-affinity analyte displaces a pre-bound, colored indicator dye from the boronic acid receptor. acs.org | Visible color change. |
Methodologies in Complex Molecule Synthesis
Beyond sensing, the this compound is a valuable reagent in synthetic organic chemistry. Its structure is well-suited for palladium-catalyzed cross-coupling reactions, providing a robust method for constructing carbon-carbon bonds. thieme-connect.comfrontierspecialtychemicals.com
The primary synthetic application of thiophene boronic acids is the Suzuki-Miyaura cross-coupling reaction. ntnu.nonih.gov This reaction enables the formation of a C-C bond between the thiophene ring (from the boronic acid) and an aryl or vinyl halide/triflate. thieme-connect.com The trimethylated thiophene moiety can be considered a molecular fragment that is coupled to another part of a target molecule.
This capability is particularly powerful in "late-stage functionalization" (LSF). worktribe.comrsc.org LSF is a strategy in medicinal chemistry and materials science where key structural modifications are introduced at the final stages of a multi-step synthesis. worktribe.comrsc.org Using this compound in an LSF approach allows for the efficient installation of the substituted thiophene ring onto a complex molecular scaffold without having to carry the fragile thiophene unit through a lengthy synthetic sequence. worktribe.com This method enhances synthetic efficiency and allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies by coupling a common advanced intermediate with various boronic acids or vice versa. worktribe.comnih.gov The success of these couplings often depends on the careful selection of the palladium catalyst, ligand, base, and solvent system to accommodate the specific substrates and avoid side reactions like deborylation. ntnu.noresearchgate.net
The reactivity of the boronic acid group can be harnessed in more complex, multi-step transformations that occur in a single reaction vessel, known as tandem or cascade reactions. These processes enhance synthetic efficiency by minimizing purification steps and reducing waste.
For example, a reaction sequence could be designed where a Suzuki-Miyaura coupling involving a thiophene boronic acid is followed by another transformation in the same pot. nih.gov A reported tandem process involves a palladium-catalyzed Suzuki coupling, a desulfenylative coupling, and a subsequent hydrothiolation, showcasing the potential to orchestrate multiple bond-forming events around a boronic acid reagent. nih.gov Another strategy could involve a tandem double cross-coupling, where a dibromothiophene is sequentially coupled with two different boronic acids in one pot to build complex, unsymmetrical bi-aryl thiophene structures. thieme-connect.comnih.gov Furthermore, transition-metal-free cascade reactions have been developed where boronic acids participate in additions to other functional groups, such as the ring-opening of furfuryl alcohols, to create functionalized products. nih.gov Such sophisticated, one-pot methodologies that utilize the reactivity of boronic acids represent a frontier in efficient chemical synthesis. nih.gov
Advanced Spectroscopic and Computational Approaches for Structural and Electronic Elucidation of 2,4,5 Trimethylthiophen 3 Yl Boronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton, carbon, and boron signals within the (2,4,5-Trimethylthiophen-3-yl)boronic acid molecule.
One-dimensional NMR spectroscopy provides the primary evidence for the structure of this compound. Each nucleus (¹H, ¹³C, ¹¹B) provides a unique spectral signature.
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the substitution pattern. It would feature three distinct singlets for the three non-equivalent methyl groups (C2-CH₃, C4-CH₃, and C5-CH₃) and a broad singlet corresponding to the two hydroxyl protons of the boronic acid group, B(OH)₂. The chemical shifts of the methyl groups are influenced by their position on the electron-rich thiophene (B33073) ring. The B(OH)₂ protons are exchangeable and their signal can vary in position and intensity depending on the solvent, concentration, and temperature.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display signals for all seven carbon atoms in the molecule. This includes the four carbons of the thiophene ring (C2, C3, C4, C5) and the three methyl carbons. The carbon atom directly attached to the boron (C3) often shows a broader signal due to quadrupolar relaxation of the adjacent boron nucleus. nih.gov The chemical shifts provide information about the electronic environment of each carbon atom.
¹¹B NMR: Boron-11 NMR is particularly diagnostic for boron-containing compounds. rsc.org The chemical shift in the ¹¹B NMR spectrum is highly sensitive to the coordination number and geometry of the boron atom. For a trigonal planar boronic acid like this compound, a single, relatively broad resonance is expected in the range of δ 27–30 ppm, with BF₃·OEt₂ used as an external standard. rsc.orgmanchester.ac.uk
A summary of expected NMR data is presented below.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | C2-CH₃ | ~2.2 - 2.5 | Singlet (s) | Chemical shift influenced by adjacent sulfur atom. |
| ¹H | C4-CH₃ | ~2.0 - 2.3 | Singlet (s) | - |
| ¹H | C5-CH₃ | ~2.1 - 2.4 | Singlet (s) | - |
| ¹H | B(OH)₂ | Variable (e.g., 4.5 - 8.0) | Broad Singlet (br s) | Position and intensity are dependent on solvent, concentration, and water content. |
| ¹³C | C2, C4, C5 | ~125 - 140 | - | Specific shifts depend on substitution. |
| ¹³C | C3-B | ~130 - 145 | - | Signal may be broad due to coupling with ¹¹B. nih.gov |
| ¹³C | CH₃ | ~13 - 18 | - | Typical range for methyl groups on an aromatic ring. |
| ¹¹B | B(OH)₂ | ~27 - 30 | - | Characteristic for trigonal planar arylboronic acids. rsc.org |
While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the three methyl groups.
¹H-¹¹B HMBC: This less common but powerful technique can directly show the correlation between protons near the boron atom (such as those on the C2 and C4 methyl groups) and the ¹¹B nucleus itself, unequivocally confirming the position of the boronic acid group. nih.gov This method is a valuable supplement to standard experiments for characterizing boron-containing compounds. nih.gov
Conformational analysis using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information on the through-space proximity of the methyl groups and the orientation of the B(OH)₂ group relative to the thiophene ring.
Boronic acids are known to exist in a concentration- and solvent-dependent equilibrium with their corresponding cyclic anhydrides, known as boroxines. researchgate.netnih.gov This dehydration reaction involves three molecules of the boronic acid condensing to form one boroxine (B1236090) molecule and releasing three molecules of water. researchgate.net
This equilibrium can be readily monitored by NMR spectroscopy. researchgate.netresearchgate.net The formation of the boroxine from this compound would result in a new set of signals in the ¹H, ¹³C, and ¹¹B NMR spectra corresponding to the new, larger structure. In the ¹¹B NMR spectrum, the boroxine typically appears at a slightly different chemical shift than the monomeric acid. rsc.org The equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. nih.gov The presence of three electron-donating methyl groups on the thiophene ring may support the formation of the boroxine. clockss.org Studies have shown that boroxine formation is often an entropically favorable process due to the release of water molecules. researchgate.netclockss.org
Mass Spectrometry Techniques for Molecular Structure Verification
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound and for gaining insight into its structure through analysis of its fragmentation patterns. nih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.
Upon ionization in the mass spectrometer, the molecular ion becomes energetically unstable and can break apart into smaller, charged fragments. chemguide.co.ukgbiosciences.com The analysis of this fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For this compound, key fragmentation pathways could include:
Loss of Water: A common initial fragmentation step for boronic acids is the loss of one or two molecules of water from the B(OH)₂ group.
Cleavage of the C-B Bond: The bond between the thiophene ring and the boron atom can cleave, leading to fragments corresponding to the trimethylthiophene cation or the boronic acid moiety.
Formation of Boron-Containing Ions: Fragments corresponding to BO⁻ and BO₂⁻ are often observed in the mass spectra of boronic acids. nih.gov
Ring Fragmentation: The thiophene ring itself can fragment, leading to smaller sulfur-containing ions.
A table of potential fragments and their exact masses is provided below.
| Proposed Fragment | Formula | Description | Calculated Exact Mass (m/z) |
|---|---|---|---|
| [M]⁺ | C₇H₁₁BO₂S⁺ | Molecular Ion | 170.0549 |
| [M-H₂O]⁺ | C₇H₉BOS⁺ | Loss of one water molecule | 152.0443 |
| [M-2H₂O]⁺ | C₇H₇BS⁺ | Loss of two water molecules | 134.0337 |
| [C₇H₉S]⁺ | C₇H₉S⁺ | Cleavage of C-B bond (Thiophene fragment) | 125.0425 |
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like boronic acids. nih.gov However, the analysis of boronic acids by ESI-MS can be complex. rsc.org The technique is sensitive to the various species that may exist in solution, including the monomeric boronic acid, its dehydrated boroxine form, and potential solvent adducts or dimers. rsc.orgrsc.org
Optimizing ESI-MS parameters is crucial to obtain a clear mass spectrum corresponding to the molecular ion of interest. rsc.org Studies often focus on adjusting solvent conditions (e.g., using ammonium (B1175870) acetate (B1210297) buffers) and instrument settings to minimize the in-source formation of boroxines or other aggregates, which can complicate spectral interpretation. rsc.orgresearchgate.net ESI-MS is also a valuable tool for liquid chromatography-mass spectrometry (LC-MS) methods, allowing for the separation and sensitive detection of boronic acids in complex mixtures. researchgate.net
X-ray Crystallography and Solid-State Structural Insights
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this method would provide invaluable information regarding its molecular geometry, conformation, and the non-covalent interactions that govern its packing in the solid state.
While specific crystallographic data for this compound is not available, analysis of related structures, such as 2-aminothiophene derivatives and phenylboronic acids, can provide expected values for its geometric parameters. researchgate.net
The thiophene ring is anticipated to be largely planar, a characteristic feature of aromatic systems. The bond lengths within the trimethylated thiophene core would reflect its aromaticity, with C-C and C-S bond distances intermediate between single and double bonds. The C-B bond length is a critical parameter and, based on analogous arylboronic acids, is expected to be in the range of 1.55 to 1.57 Å. The boronic acid group, -B(OH)₂, will have B-O bond lengths of approximately 1.36 to 1.38 Å and an O-B-O angle of around 118° to 122°.
The presence of three methyl groups on the thiophene ring will influence the local geometry. The C-C bond lengths between the thiophene ring and the methyl carbons will be typical for sp²-sp³ hybridized carbons. Steric hindrance between adjacent methyl groups and the boronic acid moiety may cause slight deviations from ideal bond angles and could lead to a minor twisting of the boronic acid group relative to the plane of the thiophene ring.
| Parameter | Expected Value |
|---|---|
| C-S (thiophene ring) | ~1.71 - 1.73 Å |
| C=C (thiophene ring) | ~1.36 - 1.38 Å |
| C-C (thiophene ring) | ~1.42 - 1.45 Å |
| C(thiophene)-C(methyl) | ~1.50 - 1.52 Å |
| C(thiophene)-B | ~1.55 - 1.57 Å |
| B-O | ~1.36 - 1.38 Å |
| ∠ O-B-O | ~118° - 122° |
| ∠ C-S-C | ~92° - 93° |
The solid-state packing of this compound would be dictated by a variety of intermolecular interactions. The boronic acid functional group is a key player in directing the supramolecular assembly, primarily through the formation of strong hydrogen bonds. acs.orgresearchgate.net Typically, arylboronic acids form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups.
| Interaction Type | Description | Expected Importance |
|---|---|---|
| Hydrogen Bonding | O-H···O interactions between boronic acid groups, likely forming dimers. | High |
| π-π Stacking | Interactions between the aromatic thiophene rings. | Medium to High |
| C-H···π Interactions | Interactions between methyl C-H bonds and the thiophene π-system. | Medium |
| van der Waals Forces | General dispersion forces contributing to overall packing. | High |
Computational Chemistry and Theoretical Modeling
Computational chemistry provides a powerful lens through which to investigate the electronic structure and reactivity of molecules, offering insights that are complementary to experimental data. For this compound, theoretical modeling can elucidate properties that are otherwise difficult to measure.
Density Functional Theory (DFT) is a widely used computational method to predict the electronic properties of molecules. e3s-conferences.orgnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The HOMO is typically localized on the electron-rich trimethylthiophene ring, indicating that this is the region from which an electron is most easily donated. Conversely, the LUMO is expected to have significant contributions from the boronic acid group, particularly the empty p-orbital on the boron atom, making it the likely site for accepting an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.com A smaller gap generally implies higher reactivity. nih.gov For substituted thiophenes, the HOMO-LUMO gap is influenced by the nature of the substituents. The electron-donating methyl groups on the thiophene ring would raise the HOMO energy, while the boronic acid group would lower the LUMO energy, collectively influencing the magnitude of the energy gap.
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Thiophene Oligomers | -5.5 to -6.5 | -1.0 to -2.0 | ~4.5 |
| Thienothiophene Derivatives | -5.2 to -5.8 | -2.8 to -3.2 | ~2.0 - 3.0 |
| Alkyl-substituted Thiophenes | -5.0 to -6.0 | -0.5 to -1.5 | ~4.0 - 5.0 |
Note: These values are representative of various thiophene systems and are intended to provide a general range. The exact values for this compound would require specific calculations.
DFT calculations are instrumental in predicting the reactivity of this compound in chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.comrsc.orgacs.orgntnu.no By modeling the reaction mechanism, it is possible to identify the transition states and intermediates involved in the key steps of oxidative addition, transmetalation, and reductive elimination.
Computational studies can help to understand how the electronic and steric effects of the trimethylthiophene moiety influence the reaction rates and yields. For instance, the electron-rich nature of the thiophene ring is expected to facilitate the transmetalation step, which is often rate-limiting. The steric bulk of the methyl groups and the boronic acid could also play a role in the approach of the palladium catalyst and the other coupling partner. Theoretical calculations can provide activation energies for different potential pathways, thereby predicting the most favorable reaction conditions.
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, both as an isolated molecule and in condensed phases. mdpi.comnih.govmdpi.comnih.gov In the solid state, MD simulations can provide insights into the stability of the crystal lattice and the nature of intermolecular motions at different temperatures. These simulations can help to understand phenomena such as phase transitions and the diffusion of molecules within the crystal.
Vibrational property analysis, typically performed using DFT, calculates the vibrational frequencies and normal modes of the molecule. iosrjournals.orgpsu.eduresearchgate.netq-chem.com The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign spectral features to specific vibrational motions. For this compound, characteristic vibrational modes would include C-H, C-C, and C-S stretching and bending within the thiophene ring, methyl group vibrations, and B-O and O-H vibrations of the boronic acid group.
Conceptual DFT Reactivity Descriptors and Non-Linear Optical Properties
Conceptual Density Functional Theory (DFT) serves as a powerful theoretical framework for quantifying the reactivity of chemical species. nih.govmdpi.com By calculating various electronic properties, it is possible to predict the behavior of molecules in chemical reactions. For thiophene derivatives, DFT has been effectively used to understand their reactivity patterns. semanticscholar.orgmdpi.com
Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide a quantitative measure of a molecule's stability and reactivity. tandfonline.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com Key descriptors include:
Chemical Potential (μ): Measures the escaping tendency of an electron from a system.
Chemical Hardness (η): Represents the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Table 1: Representative Conceptual DFT Reactivity Descriptors This table presents illustrative data for a generic substituted thiophene boronic acid for educational purposes, as specific experimental or computational data for this compound was not found in the searched literature.
| Descriptor | Formula | Representative Value |
| HOMO Energy | EHOMO | -6.2 eV |
| LUMO Energy | ELUMO | -1.8 eV |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.4 eV |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -4.0 eV |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.2 eV |
| Global Softness (S) | S = 1 / η | 0.45 eV-1 |
| Electrophilicity Index (ω) | ω = μ2 / 2η | 3.64 eV |
Non-Linear Optical (NLO) Properties
Organic molecules with extensive π-conjugated systems, such as thiophene-based compounds, are of significant interest for their potential applications in non-linear optics. acs.orgresearchgate.netnih.gov These materials can interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, phases, or amplitudes.
The NLO response of a molecule is primarily described by its hyperpolarizability (β). The structure of this compound, which contains a π-conjugated thiophene ring, suggests that it may exhibit NLO properties. The boronic acid group can act as an acceptor, while the trimethyl-substituted thiophene ring can function as a donor, creating a donor-π-acceptor system that can enhance the NLO response. rsc.org
Key parameters in the study of NLO properties include:
Polarizability (α): A measure of the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): Describes the second-order NLO response.
Second Hyperpolarizability (γ): Relates to the third-order NLO response.
Computational methods, particularly DFT, are crucial for predicting the NLO properties of new materials. nih.gov While specific experimental data for this compound is not available, the following table provides representative calculated values for a generic substituted thiophene derivative to illustrate the potential NLO characteristics.
Table 2: Representative Non-Linear Optical Properties This table presents illustrative data for a generic substituted thiophene derivative for educational purposes, as specific experimental or computational data for this compound was not found in the searched literature.
| Property | Symbol | Representative Value |
| Mean Polarizability | <α> | 15 x 10-24 esu |
| First Hyperpolarizability | βtot | 8 x 10-30 esu |
| Second Hyperpolarizability | <γ> | 25 x 10-36 esu |
The actual NLO properties would be highly dependent on the molecular geometry and the electronic interactions between the thiophene ring and the boronic acid moiety. rsc.org Further experimental and computational studies are necessary to fully elucidate the NLO potential of this compound and its derivatives.
Future Directions and Emerging Research Avenues for 2,4,5 Trimethylthiophen 3 Yl Boronic Acid Chemistry
Exploration of Novel and Highly Efficient Synthetic Routes
While established methods for the synthesis of arylboronic acids provide a foundation, the pursuit of more efficient, sustainable, and scalable routes to (2,4,5-Trimethylthiophen-3-yl)boronic acid is a critical area of ongoing research. Traditional batch syntheses, often relying on organolithium or Grignard reagents, can be effective but may face limitations in terms of functional group tolerance and scalability. organic-chemistry.orgnih.gov
Future research is likely to focus on several innovative approaches:
Continuous Flow Synthesis: Flow chemistry offers significant advantages in terms of precise control over reaction parameters, enhanced safety, and scalability. organic-chemistry.orgrsc.orgresearchgate.netrsc.org The application of flow microreactor systems for the synthesis of arylboronic esters has demonstrated the potential to handle reactive organolithium intermediates with high efficiency and control. researchgate.netrsc.org Adapting these methodologies for the continuous production of this compound could lead to higher throughput and purity. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool for accelerating organic reactions. acs.orgnih.govacs.orgsemanticscholar.orgresearchgate.net The solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids has been shown to be a rapid and environmentally friendly method for creating thiophene (B33073) oligomers. acs.orgnih.govacs.orgresearchgate.net Exploring microwave-assisted borylation of 2,3,5-trimethylthiophene (B167730) could offer a more energy-efficient and faster synthetic route.
Catalytic C-H Borylation: Direct C-H activation and borylation are highly atom-economical methods that avoid the need for pre-functionalized starting materials. While the steric hindrance of the trimethylated thiophene ring presents a challenge, the development of novel catalyst systems could enable the direct and regioselective borylation of 2,3,5-trimethylthiophene.
| Synthesis Method | Potential Advantages | Key Challenges |
| Continuous Flow Synthesis | High throughput, precise control, enhanced safety, scalability. organic-chemistry.orgrsc.orgresearchgate.netrsc.org | Initial setup cost, potential for clogging. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. acs.orgnih.govacs.orgsemanticscholar.orgresearchgate.net | Scalability can be an issue, potential for localized overheating. |
| Catalytic C-H Borylation | High atom economy, reduced waste, simplified starting materials. | Regioselectivity control, catalyst development for hindered substrates. |
Advanced Applications in Smart Materials, Responsive Systems, and Supramolecular Assemblies
The inherent properties of the boronic acid group, particularly its ability to form reversible covalent bonds with diols, make this compound a prime candidate for the development of advanced functional materials. nih.govnih.govrsc.orgresearchgate.netacs.orgacs.orgacs.orgrsc.orgacs.orgresearchgate.netrsc.org
Future research in this area is poised to explore:
Stimuli-Responsive Polymers and Hydrogels: Boronic acid-containing materials can be designed to respond to various stimuli such as pH, glucose, reactive oxygen species (ROS), and temperature. nih.govacs.orgresearchgate.netrsc.org By incorporating this compound into polymer backbones or as cross-linking agents, it is possible to create "smart" materials for applications in drug delivery, wound healing, and diagnostics. nih.govnih.govrsc.orgresearchgate.netacs.orgacs.orgrsc.org The trimethylated thiophene moiety could further modulate the material's properties, such as its hydrophobicity and electronic characteristics.
Self-Healing Materials: The dynamic nature of boronic ester bonds allows for the creation of self-healing polymers and hydrogels. nih.govrsc.orgresearchgate.netacs.orgacs.org These materials can autonomously repair damage, extending their lifespan and reliability. Integrating the robust and electronically active (2,4,5-trimethylthiophen-3-yl) moiety could lead to self-healing materials with enhanced mechanical and conductive properties.
Supramolecular Cages and Assemblies: Boronic acids are versatile building blocks for the construction of complex supramolecular architectures, including macrocycles and cages, through self-assembly processes. researchgate.netrsc.orgepfl.chacs.org These structures have potential applications in molecular recognition, catalysis, and separations. The specific geometry and electronic nature of this compound could be exploited to direct the formation of novel supramolecular assemblies with unique host-guest properties. researchgate.netrsc.orgepfl.chacs.org
Sensors: The interaction of boronic acids with diols can be harnessed to develop fluorescent or electrochemical sensors for biologically relevant molecules like carbohydrates and glycoproteins. researchgate.netnih.govrsc.orgnih.govmdpi.com The thiophene unit in this compound can act as a signaling component, and its electronic properties can be fine-tuned to enhance sensor sensitivity and selectivity. researchgate.netnih.gov
| Application Area | Key Enabling Feature of Boronic Acid | Potential Contribution of the Trimethylthiophene Moiety |
| Stimuli-Responsive Systems | Reversible covalent bonding with diols. nih.govacs.orgresearchgate.netrsc.org | Modulation of hydrophobicity, electronic properties, and stability. |
| Self-Healing Materials | Dynamic nature of boronic ester bonds. nih.govrsc.orgresearchgate.netacs.orgacs.org | Enhanced mechanical strength and conductivity. |
| Supramolecular Assemblies | Directional self-assembly capabilities. researchgate.netrsc.orgepfl.chacs.org | Control over assembly geometry and host-guest interactions. |
| Sensors | Specific binding to diols. researchgate.netnih.govrsc.orgnih.govmdpi.com | Enhanced signaling and modulation of electronic properties. |
In-depth Mechanistic Studies of Unexplored Reactivity Patterns
A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its effective utilization and the development of new transformations. While the general mechanisms of reactions like the Suzuki-Miyaura coupling are well-established, the specific influence of the trimethylated thiophene scaffold warrants further investigation. nih.govnih.govacs.orgcsbsju.eduacs.orgresearchgate.net
Future mechanistic studies should focus on:
Protodeboronation Pathways: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in processes involving boronic acids. acs.orgwikipedia.orgresearchgate.netnih.goved.ac.uk The electron-rich nature of the trimethylated thiophene ring may influence the rate and mechanism of protodeboronation under different reaction conditions. researchgate.net Detailed kinetic and computational studies are needed to quantify this effect and develop strategies to mitigate this undesired reaction. acs.orgnih.goved.ac.uk
Oxidative Addition and Transmetalation in Cross-Coupling Reactions: The steric bulk and electronic properties of the (2,4,5-trimethylthiophen-3-yl) group can significantly impact the kinetics of key steps in palladium-catalyzed cross-coupling reactions, such as oxidative addition and transmetalation. nih.govnih.govacs.orgcsbsju.eduresearchgate.netnih.gov Elucidating these effects through in-situ spectroscopic techniques and computational modeling will enable the rational design of more efficient catalyst systems for coupling this particular boronic acid. nih.govacs.org
Exploring Novel Reactivity: The unique electronic and steric environment of this compound may enable novel and previously unexplored reactivity patterns. For instance, its potential to participate in unconventional coupling reactions or act as a catalyst in certain transformations remains to be investigated.
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational chemistry and experimental studies offers a powerful approach to accelerate the discovery and optimization of chemical processes involving this compound. chemrxiv.orgrsc.orgnih.govrsc.org
Future research should increasingly leverage this integrated approach to:
Predict Reaction Outcomes and Optimize Conditions: Density Functional Theory (DFT) calculations can be employed to predict the feasibility of different reaction pathways, identify key transition states, and understand the role of catalysts and reagents. chemrxiv.orgrsc.orgrsc.org This predictive power can guide experimental efforts, reducing the need for extensive empirical screening and leading to the rapid optimization of reaction conditions.
Design Novel Molecules with Tailored Properties: Computational modeling can be used to design new molecules based on the this compound scaffold with specific electronic, optical, or material properties. By simulating these properties before synthesis, researchers can prioritize the most promising candidates for experimental investigation.
Elucidate Complex Reaction Mechanisms: The combination of experimental kinetic data with detailed computational analysis of reaction energy profiles can provide a comprehensive understanding of complex reaction mechanisms. rsc.orgnih.govrsc.org This is particularly valuable for unraveling the nuanced reactivity of sterically hindered and electronically rich systems like this compound.
| Integrated Approach | Application in this compound Chemistry | Expected Outcome |
| Predictive Reaction Modeling | Simulating reaction pathways and transition states for Suzuki-Miyaura and other coupling reactions. | Optimized reaction conditions, higher yields, and reduced byproducts. |
| In Silico Molecular Design | Designing novel polymers and supramolecular assemblies with desired properties. | Accelerated discovery of new materials with tailored functionalities. |
| Mechanistic Elucidation | Combining kinetic studies with DFT calculations to understand protodeboronation and other reactivity patterns. | Deeper understanding of reactivity, enabling better control over chemical transformations. |
Q & A
Q. What are the key synthetic challenges and optimal reaction conditions for preparing (2,4,5-Trimethylthiophen-3-yl)boronic acid?
Synthesis of this compound requires careful selection of coupling partners (e.g., Suzuki-Miyaura cross-coupling) and solvent systems. Boronic acids are prone to dehydration/trimerization, forming boroxines, which complicate purification and analysis . Ethers like dipropyl ether enhance solubility and reduce side reactions due to their Lewis basicity, while hydrocarbons (e.g., methylcyclohexane) aid in impurity removal . High-throughput studies suggest that substituent positioning (ortho vs. para/meta) on the boronic acid significantly impacts reactivity, with ortho-substituted analogs showing reduced efficiency in multicomponent reactions .
Q. How can researchers mitigate instability during mass spectrometry (MS) analysis of this compound?
Free boronic acids undergo dehydration or cyclization during MS, complicating detection. Derivatization with diols (e.g., 2,3-butanedione) or sugars stabilizes the compound as cyclic boronic esters, preventing boroxine formation . For MALDI-MS, arginine-specific labeling or protective groups (e.g., ortho-amino methyl) can shield the boronic acid moiety, improving ionization efficiency and data reproducibility .
Q. What solvent systems are optimal for solubility and crystallization of this boronic acid?
Solubility studies indicate dipropyl ether > chloroform > acetone > methylcyclohexane. Ethers are preferred for synthesis, while hydrocarbons aid in crystallization . Thermal gravimetric analysis (TGA) of related boronic acids shows stability up to 600°C, but degradation pathways vary with substituents, necessitating solvent compatibility testing .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for targeted therapeutic applications?
Rational design strategies include:
- Bioisosteric replacement : Substituting carboxyl or phosphate groups with boronic acid to enhance binding affinity (e.g., protease inhibitors like bortezomib) .
- Docking studies : Predicting interactions with biological targets (e.g., cancer-associated enzymes) using density functional theory (DFT) or molecular dynamics .
- Photoresponsive tuning : Azobenzene-boronic acid hybrids enable light-controlled diol binding, useful for dynamic drug delivery systems .
Q. How should researchers resolve contradictions in anticancer activity data for boronic acid derivatives?
Conflicting bioactivity results may arise from:
- Assay interference : Boroxine byproducts or unreacted starting materials can skew cytotoxicity measurements .
- Cellular uptake variability : Lipophilicity adjustments (e.g., esterification) improve membrane permeability .
- Target selectivity : Use orthogonal assays (e.g., proteasome inhibition vs. kinase profiling) to distinguish on-target effects .
Q. What strategies optimize boronic acid-diol interactions for sensing or separation applications?
- pH modulation : Boronic acid pKa (~7.6) dictates binding affinity; buffered systems near physiological pH enhance diol recognition .
- Polymer conjugation : Covalent adaptable hydrogels with boronic acid moieties enable reversible carbohydrate capture, useful in HPLC post-column detection .
- Competitive binding assays : Fluorescent probes (e.g., rhodamine derivatives) quantify diol interactions via fluorescence lifetime shifts .
Methodological Recommendations
- Analytical Workflows : Combine MALDI-MS with derivatization to avoid artifacts .
- Synthetic Optimization : Prioritize para/meta-substituted boronic acids for higher reaction yields .
- Biological Assays : Include boroxine controls and validate via orthogonal techniques (e.g., NMR or HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
